molecular formula C9H11NO B163112 (E)-4-pyridin-4-ylbut-3-en-2-ol CAS No. 133080-46-3

(E)-4-pyridin-4-ylbut-3-en-2-ol

Cat. No.: B163112
CAS No.: 133080-46-3
M. Wt: 149.19 g/mol
InChI Key: PTUMRDMEAMXLMC-NSCUHMNNSA-N
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Description

(E)-4-pyridin-4-ylbut-3-en-2-ol is an organic compound with a structure that includes a pyridine ring and a butenol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-pyridin-4-ylbut-3-en-2-ol typically involves the reaction of 4-pyridinecarboxaldehyde with an appropriate alkyne under catalytic conditions. One common method is the use of a palladium-catalyzed coupling reaction, which provides good yields and selectivity. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(E)-4-pyridin-4-ylbut-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the butenol side chain can be reduced to form a saturated alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.

Major Products

    Oxidation: Formation of 4-pyridin-4-ylbut-3-en-2-one.

    Reduction: Formation of 4-pyridin-4-ylbutan-2-ol.

    Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.

Scientific Research Applications

(E)-4-pyridin-4-ylbut-3-en-2-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (E)-4-pyridin-4-ylbut-3-en-2-ol involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-pyridin-4-ylbutan-2-ol: Similar structure but lacks the double bond in the side chain.

    4-pyridin-4-ylbut-3-en-2-one: Similar structure but with a ketone group instead of a hydroxyl group.

    4-pyridin-4-ylbut-3-en-2-amine: Similar structure but with an amine group instead of a hydroxyl group.

Uniqueness

(E)-4-pyridin-4-ylbut-3-en-2-ol is unique due to the presence of both a pyridine ring and a butenol side chain, which confer specific chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in research and industrial applications.

Properties

IUPAC Name

(E)-4-pyridin-4-ylbut-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-8(11)2-3-9-4-6-10-7-5-9/h2-8,11H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTUMRDMEAMXLMC-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=NC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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